molecular formula C5H12N2O2 B13096164 (4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol

(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol

Cat. No.: B13096164
M. Wt: 132.16 g/mol
InChI Key: YXSAOIXRYYUVAC-WHFBIAKZSA-N
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Description

(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a hexahydropyridazine ring with a hydroxymethyl group attached, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as hexahydropyridazine derivatives.

    Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through hydroxymethylation reactions using formaldehyde and a suitable catalyst.

    Chiral Resolution: The chiral centers can be introduced or resolved using chiral catalysts or resolution agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the hydroxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme mechanisms or as a ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes through binding to active sites.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on biochemical pathways through its metabolic products.

Comparison with Similar Compounds

Similar Compounds

    (4S,6S)-6-(Hydroxymethyl)hexahydropyridazine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    (4S,6S)-6-(Hydroxymethyl)piperidine: Similar structure but with a different ring system, leading to different chemical properties.

Uniqueness

(4S,6S)-6-(Hydroxymethyl)hexahydropyridazin-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(4S,6S)-6-(hydroxymethyl)diazinan-4-ol

InChI

InChI=1S/C5H12N2O2/c8-3-4-1-5(9)2-6-7-4/h4-9H,1-3H2/t4-,5-/m0/s1

InChI Key

YXSAOIXRYYUVAC-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H](CNN[C@@H]1CO)O

Canonical SMILES

C1C(CNNC1CO)O

Origin of Product

United States

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